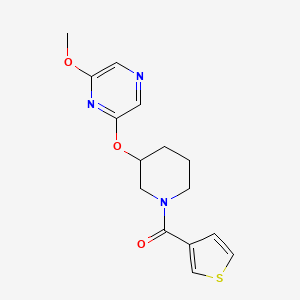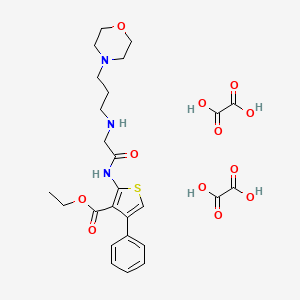![molecular formula C19H18N4O3S B2881445 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207003-34-6](/img/structure/B2881445.png)
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound . It is related to apixaban, a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound seems to involve modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . It also includes a 4-methoxyphenyl group and a 2-oxopiperidin-1-yl phenyl group .Chemical Reactions Analysis
This compound is a direct inhibitor of activated factor X (FXa), with an inhibitory constant of 0.08 nM for human FXa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .Applications De Recherche Scientifique
Nematocidal Activity
Compounds with thiadiazole amide moieties, similar in structure to the compound , have been synthesized and evaluated for their nematocidal activities. Studies have shown that these compounds exhibit good nematocidal activity against Bursaphelenchus xylophilus, with certain derivatives demonstrating better efficacy than commercial agents like Tioxazafen. The promising leads from these studies suggest potential for further development into nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial Activity
Research into pyridine derivatives, which share a structural resemblance to the queried compound, has shown variable and modest activity against bacterial and fungal strains. This suggests the potential for the development of new antimicrobial agents based on modifications of the core structure of compounds like N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Patel, Agravat, & Shaikh, 2011).
Anticancer Evaluation
The structural motifs present in the compound of interest are also found in derivatives that have been designed and synthesized for anticancer evaluation. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity in vitro against cancer cell lines such as MCF-7, A549, Colo-205, and A2780. This indicates the potential of thiadiazole and oxadiazole derivatives for anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antifungal and Antibacterial Drugs
The synthesis of heterocyclic dicarboxylic acids, including thiadiazines and related compounds, has been explored for potential antifungal and antibacterial applications. Microwave-assisted synthesis techniques have yielded compounds with better efficacy than reference drugs, pointing to the possibility of developing new therapeutic agents based on these structures (Dabholkar & Parab, 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting FXa, the compound can prevent thrombin generation and thrombosis .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition . The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity . It inhibits both free and prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots . Therefore, the compound can exert antithrombotic effects.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The compound’s action results in a dose-dependent antithrombotic efficacy at doses that preserve hemostasis . It improves antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)20-19(25)12-5-7-14-15(10-12)22-27-21-14/h5-8,10-11H,2-4,9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGFZIDMTABGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2881364.png)
![1-Methyl-4-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2881369.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)
![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2881372.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2881375.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2881377.png)

![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881384.png)